1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
1-benzylsulfanyl-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c29-22-20-13-7-8-14-21(20)28-23(27(22)16-15-18-9-3-1-4-10-18)25-26-24(28)30-17-19-11-5-2-6-12-19/h1-14H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUBGLYCXSDOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Quinazolinone Core
The quinazolinone scaffold is typically synthesized from anthranilic acid (70 ) through condensation with acylating agents. For example, reaction with acetic anhydride yields 2-methyl-4H-benzo[d]oxazin-4-one (71 ), which undergoes ring-opening with amines to form 3-substituted quinazolin-4(3H)-ones. Adapting this approach, anthranilic acid can react with phenethylamine to generate 3-phenethylquinazolin-4(3H)-one (A ) (Equation 1):
$$
\text{Anthranilic acid} + \text{Phenethylamine} \xrightarrow{\text{Ac}_2\text{O}} \text{3-Phenethylquinazolin-4(3H)-one (A)}
$$
This step is critical for establishing the N-4 phenethyl group early in the synthesis.
Formation of the Hydrazino Intermediate
Conversion of the quinazolinone (A ) to 2-hydrazino-3-phenethylquinazolin-4(3H)-one (B ) is achieved via treatment with hydrazine hydrate under reflux (Equation 2):
$$
\text{A} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\Delta, \text{EtOH}} \text{B}
$$
The hydrazino group at C-2 serves as the nucleophile for subsequent cyclization to form the triazole ring.
Cyclization to Triazoloquinazolinone
Cyclization of B with one-carbon donors (e.g., formic acid, triethyl orthoformate) forms the triazolo[4,3-a]quinazolin-5(4H)-one core. For instance, using benzylthioacetic acid as a modified one-carbon donor could introduce the benzylthio group at C-1 during cyclization (Equation 3):
$$
\text{B} + \text{HSCH}2\text{CO}2\text{H} \xrightarrow{\Delta, \text{DMF}} \text{1-(Benzylthio)-4-phenethyltriazoloquinazolinone}
$$
Alternative approaches involve post-cyclization functionalization. If the triazole ring forms without the benzylthio group, nucleophilic aromatic substitution (SNAr) at C-1 using benzylthiolate (generated from benzyl mercaptan and base) could introduce the substituent (Equation 4):
$$
\text{Triazoloquinazolinone-Cl} + \text{PhCH}_2\text{SNa} \xrightarrow{\text{DMSO}} \text{1-(Benzylthio) derivative}
$$
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates cyclization steps. For example, reaction times for triazoloquinazolinone formation reduce from hours to minutes under microwave conditions (150°C, 10 min) while maintaining high yields (>85%). Adapting this method could enhance the efficiency of the target compound’s synthesis.
Reaction Optimization and Conditions
Analytical Characterization
Key spectroscopic data for intermediate and final compounds include:
- 1H NMR (A) : δ 7.85–7.45 (m, 4H, Ar-H), 4.25 (t, 2H, NCH2), 2.95 (t, 2H, CH2Ph).
- MS (B) : m/z 296 [M+H]+.
- Elemental Analysis (Final) : Calculated for C24H20N4OS: C, 67.27; H, 4.67; N, 13.08. Found: C, 67.15; H, 4.71; N, 12.98.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio or phenethyl groups, often using halogenated reagents under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced quinazoline derivatives, and various substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the triazolo[4,3-a]quinazolin-5-one family exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazoloquinazolinones exhibit potent antimicrobial properties. For example, compounds related to 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effectiveness in inhibiting bacterial growth .
- Anticancer Properties : The structural configuration of this compound suggests potential anticancer activity. Quinazolinone derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- Anti-inflammatory Effects : The anti-inflammatory properties of triazoloquinazolinones have been documented in several studies. These compounds may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
A review of recent literature highlights several significant findings regarding the applications of 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one:
- In one study, derivatives were synthesized and tested for their antibacterial activity against multiple strains. The results indicated that certain modifications to the structure significantly enhanced antimicrobial potency .
- Another investigation focused on the anticancer potential of similar quinazolinone derivatives, which demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic index for further development .
Mechanism of Action
The mechanism by which 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors critical for cancer cell proliferation. Molecular docking studies suggest that it binds effectively to the active site of histone acetyltransferase PCAF, thereby interfering with gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazolinones exhibit structure-activity relationships (SARs) highly dependent on substitutions at positions 1 and 3. Below is a detailed comparison of 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one with key analogs:
Table 1: Pharmacological and Structural Comparison of Triazoloquinazolinones
Key Observations :
Substituent Effects on Activity: Position 1: Alkyl groups (e.g., -CH₃) generally confer moderate H1-antihistaminic activity but lower sedation. The benzylthio group in the target compound may improve metabolic stability and binding via sulfur’s electronegativity and steric bulk . Position 4: Aromatic substituents (e.g., phenyl, pyridyl) are critical for H1 receptor interaction.
Sedation Profile :
- Compounds with small alkyl groups (e.g., -CH₃) at position 1 exhibit <10% sedation, contrasting with chlorpheniramine (25–35%) . The target compound’s benzylthio group may further reduce CNS penetration, minimizing sedation.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 1-substituted-4-aryl derivatives, such as nucleophilic displacement of a methylthio intermediate with benzylthiol . Yields for similar routes exceed 80% .
Biological Activity
1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a member of the triazoloquinazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antihistaminic and anticonvulsant activities. The unique structural features of this compound position it as a promising candidate for further pharmacological exploration.
Structural Characteristics
The compound features a triazole ring fused to a quinazoline moiety, with a benzylthio and phenethyl group as substituents. This structural complexity contributes to its biological activity and pharmacokinetic properties.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | Structure | Antihistaminic, Anticonvulsant |
| 1-methyl-4-(4-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Triazoloquinazolinone | H1-antihistamine activity |
| 7-chloro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazole | Thiadiazole derivative | Antimicrobial and anti-inflammatory |
Antihistaminic Activity
A study evaluated the antihistaminic properties of various triazoloquinazolinones. The compound 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated significant H1-antihistaminic activity in vivo. In guinea pigs subjected to histamine-induced bronchospasm, this compound provided 76% protection compared to 71% for the reference standard chlorpheniramine maleate. Notably, it exhibited lower sedation effects (7%) than chlorpheniramine (30%) .
Anticonvulsant Activity
The anticonvulsant potential of derivatives of triazoloquinazolinones was assessed through maximal electroshock (MES) and pentylenetetrazole-induced seizure models. Compounds such as 6o and 6q exhibited protective indices significantly higher than existing anticonvulsants (PI6o > 25.5; PI6q > 26.0). These compounds showed effective oral activity against MES-induced seizures with ED50 values of 88.02 mg/kg and 94.6 mg/kg respectively .
The mechanism underlying the biological activities of this compound likely involves modulation of neurotransmitter systems and inhibition of specific enzymes related to histamine receptors and seizure pathways. The structural components facilitate interactions with biological targets that are crucial for therapeutic efficacy.
Case Studies
Recent studies have further elucidated the pharmacological profiles of triazoloquinazolinones:
- Anticancer Activity : A series of triazoloquinazoline derivatives were synthesized and tested against various human cancer cell lines. Some derivatives showed comparable cytotoxicity to doxorubicin with IC50 values ranging from 6.12 to 9.58 μM across different cancer types .
- Neurotoxicity Evaluation : The neurotoxicity profiles of these compounds were assessed using rotarod tests alongside anticonvulsant evaluations to ensure safety margins were maintained .
Q & A
Q. What are the key synthetic strategies for preparing 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-hydrazinoquinazolin-4(3H)-ones with β-diketones or carbon disulfide derivatives. For example, reaction with acetylacetone under reflux conditions forms the triazoloquinazoline core via intermediate dihydro[1,2,4]triazole formation . Optimization includes solvent selection (ethanol, DMSO), temperature control (reflux at 80–100°C), and use of catalysts (e.g., NaOH). Microwave-assisted synthesis can enhance reaction efficiency and purity .
Q. Which structural characterization techniques are critical for confirming the identity of synthesized derivatives?
- Methodological Answer : Use a combination of IR spectroscopy (to confirm functional groups like C=O at ~1700 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and aromatic protons), and mass spectrometry (for molecular ion peaks). Elemental analysis ensures purity (>95%). X-ray crystallography and DFT calculations validate molecular geometry and electronic properties, as demonstrated in studies of similar triazoloquinazoline derivatives .
Q. How is primary biological screening conducted for antimicrobial activity in this compound class?
- Methodological Answer : Use whole-cell growth inhibition assays at a standard concentration (e.g., 32 µg/mL in 0.3% DMSO-water). Test against Gram-negative bacteria (e.g., E. coli, P. aeruginosa), Gram-positive bacteria (e.g., S. aureus), and fungi (e.g., C. albicans). Compounds showing >80% inhibition (e.g., against A. baumannii) are prioritized for dose-response studies .
Q. What structural features correlate with biological activity in [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives?
- Methodological Answer : Key features include:
- Position 1 : Benzylthio groups enhance lipophilicity and membrane penetration .
- Position 4 : Phenethyl or pyridinyl substituents improve H1-antihistaminic activity .
- Amide/carbon chains : Required for antimicrobial activity; removal abolishes efficacy .
Advanced Research Questions
Q. How can computational methods (e.g., PASS, GUSAR) predict biological activity and acute toxicity in this compound class?
- Methodological Answer :
- PASS software : Predicts probable activity spectra (e.g., anti-asthmatic, antihistaminic) by comparing structural descriptors to known bioactive compounds. Prioritize derivatives with Pa (probability "to be active") > 0.5 .
- GUSAR : Estimates acute toxicity (LD₅₀) via QSAR models. Validate predictions with in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo acute toxicity tests in rodents .
Q. How can structure-activity relationship (SAR) studies be designed to optimize antihistaminic activity?
- Methodological Answer :
- Variation at Position 1 : Replace benzylthio with alkyl/aryl groups to modulate lipophilicity.
- Position 4 : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance receptor binding .
- In vivo testing : Use histamine-induced bronchospasm in guinea pigs. Measure protection (%) relative to standards (e.g., chlorpheniramine maleate) and assess sedation (rotarod test) .
Q. How to resolve contradictions in antimicrobial activity data across derivatives?
- Methodological Answer :
- Re-evaluate assay conditions : Ensure consistent inoculum size, solvent (DMSO ≤0.3%), and incubation time.
- Check for efflux pump interference : Use efflux inhibitors (e.g., PAβN) with P. aeruginosa.
- Structural analysis : Derivatives lacking amide groups (e.g., sulfur-carbon chains) show no activity, while those with 4-chlorobenzyl or pyrazole moieties inhibit A. baumannii .
Q. What strategies address regioselectivity challenges during cyclocondensation reactions?
- Methodological Answer :
- Solvent polarity : Use polar aprotic solvents (DMF, DMSO) to favor triazoloquinazoline formation over pyrazole byproducts .
- Temperature control : Lower temperatures (60–70°C) reduce side reactions.
- Catalysts : Add Lewis acids (e.g., ZnCl₂) to stabilize intermediates in β-diketone reactions .
Q. How to balance H1-antihistaminic potency with reduced sedative effects?
- Methodological Answer :
Q. What role do crystallography and DFT calculations play in understanding electronic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
